Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-
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Overview
Description
Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a phenolic hydroxyl group, a dimethylamino group, and a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction is carried out under vacuum conditions to remove the water produced during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of by-products and efficient mixing to maintain reaction consistency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in epoxy resin chemistry and as an accelerator in curing agents.
Biology: Studied for its potential antibacterial properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as an antioxidant in lubricant oils and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Known for its antibacterial properties and used in similar applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant and stabilizer in industrial applications.
Uniqueness
Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
64325-12-8 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-tert-butyl-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-8-6-7-10(12(11)15)9-14(4)5/h6-8,15H,9H2,1-5H3 |
InChI Key |
KYSKKDIVJXOZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)CN(C)C |
Origin of Product |
United States |
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